(N-Ethylcarbamoylhydroxymethyl)furan

Übersicht

Beschreibung

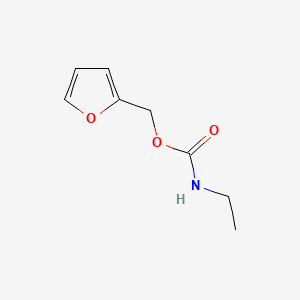

(N-Ethylcarbamoylhydroxymethyl)furan is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It is synthesized from furfural, a component derived from plant biomass. This compound is known for its unique structure, which includes a furan ring substituted with an N-ethylcarbamoylhydroxymethyl group.

Vorbereitungsmethoden

The synthesis of (N-Ethylcarbamoylhydroxymethyl)furan typically involves the reaction of furfural with ethyl carbamate under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, and under controlled temperature and pressure . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(N-Ethylcarbamoylhydroxymethyl)furan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research indicates that (N-Ethylcarbamoylhydroxymethyl)furan exhibits significant toxicity, particularly through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds, including drugs and environmental toxins.

- Cytochrome P450 Interaction : Studies have shown that this compound is metabolized by cytochrome P450 enzymes, leading to covalent binding with cellular macromolecules. This interaction can result in toxic effects, including DNA damage and potential carcinogenic outcomes .

- Carcinogenic Potential : Long-term studies on rodents have demonstrated that exposure to furan compounds, including this compound, can increase the incidence of liver tumors and other cancers. For example, studies reported that administration of furan resulted in a dose-dependent increase in hepatocellular carcinoma in rats .

Biochemical Applications

The compound's biochemical properties make it useful for various applications:

- Metabolic Studies : Researchers utilize this compound to investigate metabolic pathways involving furans. Its bioactivation by cytochrome P450 enzymes provides insights into how similar compounds may be processed in the body .

- Toxicity Assessments : The compound serves as a model for studying the toxicity of furan derivatives. Its effects on liver microsomes and other tissues help elucidate mechanisms of toxicity and potential protective strategies against harmful exposures .

Case Studies

- Toxicity and Covalent Binding : A study focused on the activation of this compound revealed its ability to form covalent bonds with proteins and nucleic acids, leading to cellular damage. This research highlighted the importance of understanding how environmental chemicals can affect human health .

- Environmental Impact Studies : Investigations into the environmental fate of furan compounds have shown that they can undergo biotransformation in living organisms, which may lead to the formation of more toxic metabolites. Such studies are crucial for assessing risks associated with exposure to these compounds in contaminated environments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Toxicology | Study of metabolic activation and toxicity profiles; interactions with cytochrome P450 enzymes. |

| Carcinogenicity Research | Assessment of tumorigenic potential through long-term exposure studies in rodent models. |

| Biochemical Research | Investigation of metabolic pathways and mechanisms of action related to furan derivatives. |

| Environmental Studies | Analysis of the fate and transformation of furan compounds in biological systems and ecosystems. |

Wirkmechanismus

The mechanism of action of (N-Ethylcarbamoylhydroxymethyl)furan involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact pathways and molecular targets are still under investigation, but its furan ring structure is believed to play a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (N-Ethylcarbamoylhydroxymethyl)furan include:

Furfural: A precursor in its synthesis, known for its use in the production of resins and solvents.

5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.

Furfuryl alcohol: Used in the manufacture of foundry resins and as a solvent. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

(N-Ethylcarbamoylhydroxymethyl)furan, also known as 2-(N-ethylcarbamoylhydroxymethyl)furan, is a compound belonging to the furan class, which has garnered attention due to its biological activity and potential toxicity. This article delves into the biological activity of this compound, highlighting its metabolic pathways, toxicological effects, and implications for health.

- Molecular Formula : C₈H₁₁N₁O₃

- CAS Number : 152021

- Structural Characteristics : The compound contains a furan ring substituted with an N-ethylcarbamoyl and hydroxymethyl group.

Metabolism and Toxicity

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. These enzymes catalyze various reactions leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules, including proteins and DNA. This binding is associated with both toxicity and mutagenicity.

Key Findings from Research Studies

-

Toxicity in Animal Models :

- A study involving male Sprague-Dawley rats demonstrated that a single intraperitoneal dose of 40 mg/kg of the compound resulted in significant lung damage, with a median lethal dose (LD50) determined at approximately 80 mg/kg. Most fatalities were attributed to severe pulmonary injury rather than hepatic damage .

- Covalent binding assays indicated that the compound binds extensively to RNA, DNA, and proteins in liver and lung tissues, suggesting a mechanism for its toxic effects .

-

Mechanistic Insights :

- The compound's toxicity appears to be linked to its metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species capable of interacting with nucleophiles in biological systems .

- In vitro studies have shown that this compound can deplete glutathione (GSH) levels and reduce cell viability in hepatocytes, indicating oxidative stress as a significant factor in its toxicity .

Case Study 1: Pulmonary Toxicity

In a controlled study, rats were administered varying doses of this compound. The results showed a dose-dependent relationship between the administered dose and the severity of lung damage observed histologically. Notably, pretreatment with phenobarbital enhanced toxicity, suggesting an increase in metabolic activation through P450 induction .

Case Study 2: Covalent Binding Dynamics

Research investigating covalent binding dynamics revealed that this compound forms stable adducts with liver proteins post-administration. This binding was significantly higher in liver tissues compared to lungs or kidneys, highlighting the liver's role in its metabolic activation and subsequent toxicity .

Comparative Analysis of Furan Derivatives

| Compound Name | LD50 (mg/kg) | Primary Target Organ | Mechanism of Action |

|---|---|---|---|

| This compound | 80 | Lung | Covalent binding via P450-mediated metabolism |

| Furan | 200 | Liver | Oxidative metabolism leading to cytotoxicity |

| 2-Methylfuran | 100 | Liver | P450-dependent metabolism causing necrosis |

Eigenschaften

IUPAC Name |

furan-2-ylmethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCUZOGMLATDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212916 | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-61-7 | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC298264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (N-Ethylcarbamoylhydroxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KU9VM3ZT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.